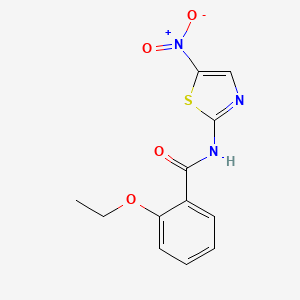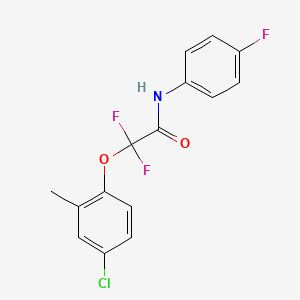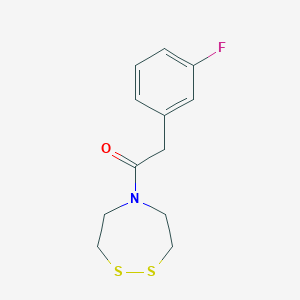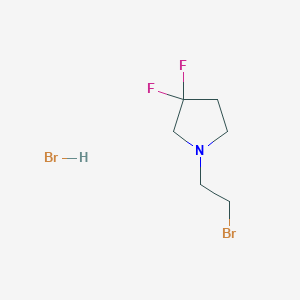![molecular formula C21H20N4O5 B2539214 N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide CAS No. 898413-62-2](/img/structure/B2539214.png)
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features, such as the cyclopropane ring, quinoline moiety, and nitro group. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds and their behaviors.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the choice of solvents, catalysts, and reagents can significantly affect the yield and purity of the final product. For instance, the synthesis of N-cyclopropyl-N-alkylanilines, as mentioned in paper , involves the reaction with nitrous acid in aqueous acetic acid. This suggests that similar conditions might be employed in the synthesis of the cyclopropane-containing moiety of the compound . Additionally, the palladium-catalyzed cyclization mentioned in paper could be relevant for forming the quinoline part of the molecule, indicating that palladium catalysts might be useful in the synthesis of complex quinoline derivatives.
Molecular Structure Analysis
The molecular structure of organic compounds dictates their reactivity and interactions. The presence of a cyclopropane ring, as seen in the compounds studied in paper , can lead to specific cleavage reactions under certain conditions. The quinoline moiety, a common structure in medicinal chemistry, can be involved in various interactions, such as hydrogen bonding and π-π stacking, as seen in the polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide . These interactions are crucial in determining the packing patterns in the solid state and can affect the compound's stability and solubility.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the behavior of similar structures. For example, the nitro group in aromatic compounds is susceptible to reduction and can participate in electrophilic substitution reactions. The cyclopropane ring is known for its ring strain, which can lead to ring-opening reactions under certain conditions, as demonstrated by the selective cleavage observed in paper . The amide bond is typically stable but can undergo hydrolysis or participate in nucleophilic acyl substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For example, the polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide exhibit different melting points and crystal lattice arrangements due to variations in hydrogen bonding and π-π interactions . These properties are important for understanding the compound's behavior in different environments, such as solubility in various solvents and its potential to form different polymorphic forms.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Anticorrosive Materials
Quinoline and its derivatives, including the specific compound mentioned, are recognized for their effectiveness as anticorrosive agents. These compounds exhibit a significant ability to prevent metallic corrosion, a property attributed to their high electron density. This characteristic enables them to form stable chelating complexes with metallic surfaces through coordination bonding, making them valuable in protecting against corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Role in Antimicrobial and Chronic Disease Treatment
Quinoxaline derivatives, closely related to quinolines, are noted for their broad spectrum of biomedical applications. By modifying the quinoxaline structure, researchers have been able to develop derivatives with potent antimicrobial activities and treatments for chronic and metabolic diseases. This highlights the compound's potential as a foundation for developing new treatments in these areas (Pereira et al., 2015).
Therapeutic Significance in Cancer and Malaria
Quinoline derivatives have been identified as prime candidates for the treatment of cancer and malaria, owing to their effective therapeutic properties. The versatile nature of the quinoline nucleus has led to the development of several derivatives that are now used as standard treatments for these ailments. The ongoing research and patent filings in this domain underscore the continued interest and potential of quinoline derivatives in addressing these critical health challenges (Hussaini, 2016).
Eigenschaften
IUPAC Name |
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c26-19(22-15-4-1-5-17(11-15)25(29)30)20(27)23-16-9-8-13-3-2-10-24(18(13)12-16)21(28)14-6-7-14/h1,4-5,8-9,11-12,14H,2-3,6-7,10H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODBRSSSQOAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)
![5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2539138.png)
![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)
![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539145.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2539146.png)

![N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2539150.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539153.png)